Behenyl behenate

Catalog No.
S1513166
CAS No.
17671-27-1
M.F
C44H88O2
M. Wt
649.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Behenyl behenate

CAS Number

17671-27-1

Product Name

Behenyl behenate

IUPAC Name

docosyl docosanoate

Molecular Formula

C44H88O2

Molecular Weight

649.2 g/mol

InChI

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3

InChI Key

NJIMZDGGLTUCPX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC

Potential as a Gelling Agent:

Studies have investigated the use of Behenyl Behenate as a gelling agent in various applications. For example, a study explored the effect of the ratio between Behenyl Alcohol and Behenic Acid on the properties of oleogels (oil-based gels) []. The findings suggest that a specific ratio (3:1) can lead to oleogels with desired hardness and stability []. Additionally, research has shown that incorporating Behenyl Behenate into Candelilla wax can enhance its gelling properties, potentially making it suitable for cosmetic stick applications [].

Skin-Related Research:

  • Behenic Acid

    Studies suggest Behenic Acid possesses anti-inflammatory and antimicrobial properties, potentially beneficial for skin health [, ].

  • Behenyl Alcohol

    Research indicates Behenyl Alcohol functions as an emollient and moisturizer, improving skin hydration and barrier function [].

Behenyl behenate is a high-purity monoester wax derived from behenic acid, also known as n-docosanoic acid, and behenyl alcohol (1-docosanol). Its chemical formula is C44H88O2, with a molecular weight of 649.17 g/mol. This compound appears as a solid and has a density of 0.856 g/cm³. Behenyl behenate is recognized for its emulsifying and stabilizing properties in various formulations, particularly in cosmetics and personal care products .

In cosmetics, behenyl behenate acts as a thickening, gelling, and emolliating agent []. It forms a film on the skin, preventing moisture loss and creating a smooth feel. However, the mechanism behind these effects needs further investigation in a scientific research context.

Behenyl behenate is generally considered safe for use in cosmetics []. The Environmental Working Group (EWG) rates it low hazard. However, as with any cosmetic ingredient, allergic reactions can occur in some individuals.

Behenyl behenate primarily undergoes hydrolysis in the presence of water, leading to the formation of behenic acid and behenyl alcohol. This reaction is typical for esters and can be catalyzed by either acidic or basic conditions. Additionally, it can participate in transesterification reactions with other alcohols or acids under suitable conditions, which can modify its properties for specific applications .

Research indicates that behenyl behenate exhibits skin-conditioning properties, acting as an emollient that softens and smoothens the skin. It is generally regarded as safe for topical use in cosmetics, with no significant hazardous effects reported under normal usage conditions. The compound has been evaluated for its stability and non-toxicity, making it suitable for various cosmetic formulations .

Behenyl behenate can be synthesized through the esterification process, where behenic acid reacts with behenyl alcohol in the presence of an acid catalyst. This reaction typically requires elevated temperatures to promote the formation of the ester bond while removing water to drive the reaction to completion. The purity of synthesized behenyl behenate can exceed 99% when properly conducted .

Behenyl behenate is widely used in:

  • Cosmetics: As an emulsion stabilizer, dispersing agent, and lubricant in creams and lotions.
  • Personal Care Products: It serves as a natural structuring agent and gelling agent.
  • Pharmaceuticals: Utilized in topical formulations due to its skin-conditioning properties .

Interaction studies involving behenyl behenate have shown that it does not react adversely with most common cosmetic ingredients. It has been assessed for compatibility with various emulsifiers and preservatives commonly used in formulations. The compound's stability under different pH levels and temperatures indicates its robustness in diverse applications .

Behenyl behenate shares similarities with several other compounds that are esters or fatty alcohol derivatives. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Properties
Behenic AcidC22H44O2Saturated fatty acid; used primarily as a surfactant
Behenyl AlcoholC22H46OFatty alcohol; acts as an emollient
Cetyl PalmitateC28H56O2Used as an emulsifier; derived from cetyl alcohol
Stearyl StearateC36H74O2Provides thickening properties; derived from stearic acid

Behenyl behenate stands out due to its specific combination of both fatty acid and fatty alcohol components, contributing to its effective emulsifying and skin-conditioning properties while maintaining a solid state at room temperature .

Esterification Catalytic Mechanisms in Behenyl Behenate Synthesis

Behenyl behenate is primarily synthesized through the esterification reaction between behenic acid (docosanoic acid) and behenyl alcohol (docosanol). This process follows the Fischer esterification mechanism, where carboxylic acid and alcohol combine to form an ester bond with water elimination as a byproduct. The reaction can be represented by the following equation:

C₂₁H₄₃COOH + C₂₂H₄₅OH → C₂₁H₄₃COOC₂₂H₄₅ + H₂O

The standard laboratory synthesis typically involves heating the reactants at approximately 130°C for 3 hours under nitrogen atmosphere to facilitate the esterification reaction. Several catalytic approaches have been developed to enhance this process:

Acid Catalysis

The most traditional approach employs strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol's hydroxyl group. This reaction pathway requires careful temperature control, typically between 70-130°C, to maintain reaction efficiency while preventing degradation of the reactants or products.

Enzymatic Catalysis

Biological catalysts offer a greener alternative to traditional acid catalysis. In nature, wax esters are biosynthesized through a two-step enzymatic process: first, fatty acyl-CoA reductase (FAR) reduces fatty acids to fatty alcohols, and subsequently, wax synthase catalyzes the transesterification of the fatty alcohol to a fatty acid. These enzymes can be isolated and utilized for in vitro synthesis of behenyl behenate under milder conditions, resulting in higher specificity and reduced byproduct formation.

Reaction Parameters Affecting Yield and Purity

ParameterOptimal RangeEffect on Reaction
Temperature70-130°CHigher temperatures increase reaction rate but may promote side reactions
Catalyst Concentration1-5% w/wHigher catalyst concentrations accelerate reaction but may affect product purity
Reaction Time3-12 hoursLonger times increase conversion but may lead to degradation
Molar Ratio (Acid:Alcohol)1:1 to 1:1.2Slight excess of alcohol can drive reaction to completion
Inert AtmosphereNitrogenPrevents oxidation of reactants and products

Industrial-Scale Optimization Strategies for Monoester Wax Production

Industrial production of behenyl behenate requires process optimization to ensure economic viability while maintaining product quality. Several approaches have emerged to enhance production efficiency:

Batch vs. Continuous Flow Processing

Traditional batch processing involves mixing reactants in a four-necked round-bottom flask equipped with a stirrer under controlled temperature and atmosphere. However, continuous flow chemistry represents a revolutionary advancement in wax ester synthesis. A groundbreaking study demonstrated that continuous flow conditions dramatically improved the production parameters for biowax esters compared to batch methods:

ParameterBatch ProcessContinuous FlowImprovement Factor
Reaction Time12 hours30 minutes24× reduction
Temperature90-120°C55°C~2× reduction
Solvent ConsumptionStandardHalf amount2× reduction
Energy ConsumptionHigherLowerSignificant reduction
Yield<20% (for similar waxes)>80%>4× improvement

This dramatic improvement in process efficiency makes continuous flow technology particularly promising for industrial-scale behenyl behenate production, offering substantial economic and environmental benefits.

Purification Strategies

After synthesis, behenyl behenate requires purification to achieve the commercial standard of ≥99% purity. Common purification techniques include:

  • Solvent extraction with methyl ether
  • Recrystallization from appropriate solvent systems
  • Molecular distillation for large-scale operations
  • Column chromatography for analytical-grade material

The purification strategy must be carefully selected based on production scale, desired purity, economic considerations, and environmental impact.

Green Chemistry Approaches in Plant-Derived Feedstock Utilization

Sustainable production of behenyl behenate aligns with growing demand for environmentally responsible chemical manufacturing. Several green chemistry approaches have emerged:

Renewable Feedstock Sources

Both behenic acid and behenyl alcohol can be derived from plant sources, particularly seed oils. Potential sustainable sources include:

  • Rapeseed and mustard seed oils - Natural sources of erucic acid, which can be hydrogenated to behenic acid
  • Moringa oleifera seed oil - Contains approximately 7% behenic acid
  • Jojoba oil - Contains wax esters that can be processed to yield behenyl alcohol

Metabolic Engineering for Direct Production

Research into plant metabolic engineering represents a promising approach for sustainable wax ester production. By modifying seed storage lipid metabolism in oil crops, researchers aim to develop plant platforms that directly produce wax esters including behenyl behenate. This strategy offers several advantages:

  • Elimination of chemical synthesis steps
  • Renewable and sustainable production system
  • Reduced energy requirements and waste generation
  • Potential for tailoring wax ester composition through genetic modifications

However, challenges remain, as high wax ester accumulation can negatively impact seed germination and yield.

Valorization of Waste Materials

Circular economy approaches show significant promise for sustainable wax ester production. Recent research demonstrated successful production of wax esters from spent coffee grounds oil, establishing an effective circular economy paradigm. Similar approaches could be applied to behenyl behenate production, utilizing agricultural or food industry waste streams as feedstock.

Enzymatic Processes Under Mild Conditions

Enzyme-catalyzed reactions offer significant green chemistry advantages:

  • Operation at near-ambient temperatures and pressures
  • Neutral pH conditions
  • High selectivity reducing byproduct formation
  • Biodegradable catalysts

Lipases, particularly from Candida antarctica, have shown promise for wax ester synthesis with conversion rates of 60-70% under optimized conditions.

Physical Description

DryPowde

XLogP3

21.7

UNII

K8NU647RJ0

Other CAS

17671-27-1

Wikipedia

Behenyl behenate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient

General Manufacturing Information

All other chemical product and preparation manufacturing
Printing and related support activities
Docosanoic acid, docosyl ester: ACTIVE

Dates

Modify: 2023-08-15

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